N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide
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Overview
Description
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes an indole moiety, a fluorophenyl group, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Construction of the Oxazolidinone Ring: The oxazolidinone ring is formed via cyclization reactions involving amino alcohols and carbonyl compounds.
Coupling Reactions: The final step involves coupling the indole, fluorophenyl, and oxazolidinone fragments using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Amino alcohols.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxazolidinone ring can participate in hydrogen bonding and other non-covalent interactions. These combined effects contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(1H-indol-3-yl)ethyl)-N2-(phenyl)oxalamide: Lacks the fluorophenyl and oxazolidinone groups, resulting in different chemical and biological properties.
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide: Similar structure but without the fluorine atom, affecting its reactivity and binding affinity.
Uniqueness
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the indole, fluorophenyl, and oxazolidinone moieties provides a versatile scaffold for various applications in research and industry.
Properties
IUPAC Name |
N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O5S/c23-16-5-7-17(8-6-16)33(30,31)27-11-12-32-20(27)14-26-22(29)21(28)24-10-9-15-13-25-19-4-2-1-3-18(15)19/h1-8,13,20,25H,9-12,14H2,(H,24,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXVSBKYGMARMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)F)CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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